1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile (1,3-BDBN) is a heterocyclic compound that is widely used in organic chemistry for the synthesis of various compounds. It is a versatile building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has been extensively studied for its various properties, such as its reactivity, solubility, and stability.
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to quinazolines, a class of compounds known for their therapeutic potential . In medicinal chemistry, this compound could be explored for its pharmacological properties, including its interaction with various biological targets. It may serve as a lead compound for the development of new drugs, particularly in the realm of cancer therapy where quinazoline derivatives have shown promise.
Analytical Chemistry
Given its potential biological activity, this compound could be important in analytical chemistry, particularly in forensic toxicology. It could be used as a standard or reference compound in the development of analytical methods for detecting similar structures in biological specimens .
Phytochemistry
The compound might also find applications in phytochemistry, particularly in the study of Indian medicinal plants, where a vast array of phytochemicals are being cataloged for their therapeutic uses . It could be investigated for its presence in plants or its role in plant biochemistry.
Flavor and Fragrance Industry
Lastly, the compound could be evaluated for its sensory properties in the flavor and fragrance industry. Its molecular structure suggests it might possess unique flavor or fragrance characteristics that could be valuable in creating new sensory experiences .
properties
IUPAC Name |
1-amino-4-(1,3-benzodioxol-5-yl)-2-iminopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-6-10-9(3-4-17(16)13(10)15)8-1-2-11-12(5-8)19-7-18-11/h1-5,15H,7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHLARPBYTVNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=N)N(C=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile |
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